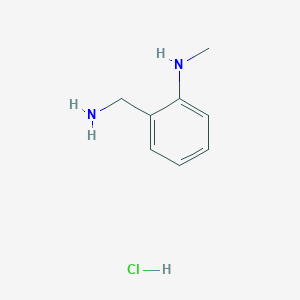
2-(aminomethyl)-N-methylanilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-methylanilinehydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a benzene ring, along with a methyl group and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methylanilinehydrochloride typically involves the reaction of 2-(aminomethyl)aniline with methylating agents under controlled conditions. One common method is the reaction of 2-(aminomethyl)aniline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The hydrochloride salt is typically obtained by crystallization from an aqueous solution.
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-methylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
2-(aminomethyl)-N-methylanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(aminomethyl)-N-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular membranes, affecting membrane permeability and signaling pathways.
類似化合物との比較
Similar Compounds
2-(aminomethyl)aniline: Lacks the methyl group, leading to different chemical properties and reactivity.
N-methylaniline: Lacks the aminomethyl group, resulting in different biological activities.
2-(aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring, leading to different electronic properties.
Uniqueness
2-(aminomethyl)-N-methylanilinehydrochloride is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
2-(aminomethyl)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6,9H2,1H3;1H |
InChIキー |
MJRFCVLNUFUULD-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


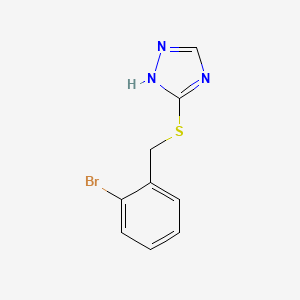

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)


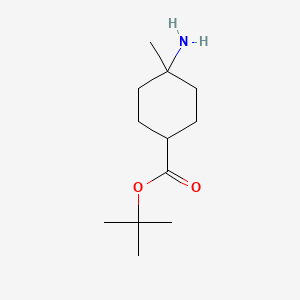
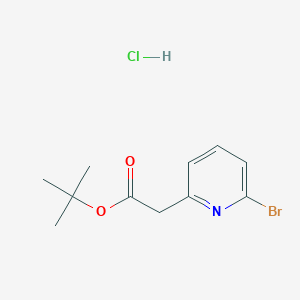
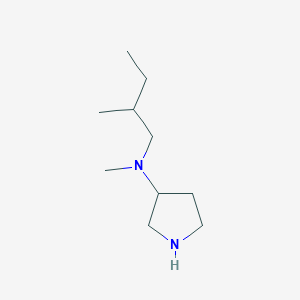
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

